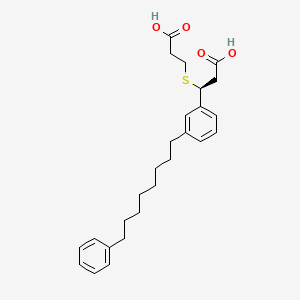![molecular formula C24H25N3O4S2 B1226181 N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide is a member of carbazoles.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxicity Research
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide and its derivatives have been explored for their antimicrobial activity and cytotoxicity. Kaplancıklı et al. (2012) synthesized some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated them for antimicrobial activity against various bacteria and fungi, including Micrococcus luteus, Bacillus subtilis, and Candida albicans. They also investigated the cytotoxic effects of these compounds using the MTT assay, finding that certain derivatives showed notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Antibacterial Potential
Iqbal et al. (2017) focused on synthesizing acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. They found that certain derivatives, particularly those with a 2-methylphenyl group, demonstrated significant activity against bacterial strains such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Glutaminase Inhibition and Anticancer Properties
Shukla et al. (2012) designed and synthesized analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase, to identify more effective GLS inhibitors with improved drug-like properties. Their research suggests potential in treating lymphoma and other cancers (Shukla et al., 2012).
Hemolytic Activity and Pharmacological Relevance
Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. They found that most compounds in this series were active against selected microbes, suggesting their relevance in pharmacological applications (Gul et al., 2017).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, exploring the effect of hydrogen bonding on self-assembly and their antioxidant activity. This research provides insights into the potential use of such compounds in developing antioxidant therapies (Chkirate et al., 2019).
Cytotoxicity Against Cancer Cell Lines
Ghorab et al. (2015) researched the cytotoxic activity of novel sulfonamide derivatives, particularly against breast and colon cancer cell lines. They identified compounds with potent anticancer activity, contributing to the development of new cancer treatments (Ghorab et al., 2015).
Propiedades
Nombre del producto |
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide |
|---|---|
Fórmula molecular |
C24H25N3O4S2 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C24H25N3O4S2/c1-2-27-21-6-4-3-5-19(21)20-15-17(7-9-22(20)27)25-23(28)16-18-8-10-24(32-18)33(29,30)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,28) |
Clave InChI |
NIOKPYGYASQXRY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(S3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C51 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



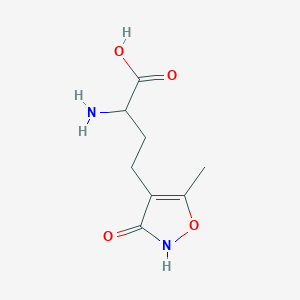
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
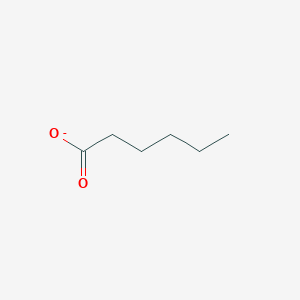
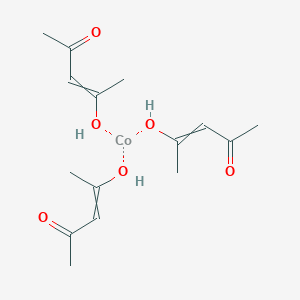
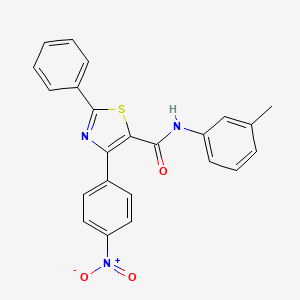
![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)
![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)

